molecular formula C20H19NO2 B1520668 methyl 2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-indole-3-carboxylate CAS No. 1098340-22-7

methyl 2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-indole-3-carboxylate

Cat. No. B1520668
M. Wt: 305.4 g/mol
InChI Key: CEHBJIKGHSMTLV-UHFFFAOYSA-N
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Description

Methyl 2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-indole-3-carboxylate (MTH-NIC) is an organic compound that is found in several plants, including the Chinese medicinal herb, Bupleurum chinense. It is a member of the indole family and has a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. MTH-NIC is a promising compound for the development of new drugs and treatments for a variety of diseases.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques

    Göksu et al. (2003) described a synthesis technique starting from naphthalene-2,3-diol, yielding 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol with an overall yield of 44% (Göksu, Kazaz, Sütbeyaz, & SeÇen, 2003). Yi et al. (2005) also discussed a synthesis method leading to 4-chloro-5-hydroxy-1H-benzo[g]indoles (Yi, Cho, & Lee, 2005).

  • Carboxylation and Derivative Synthesis

    Nemoto et al. (2016) explored carboxylation, ethoxycarbonylation, and carbamoylation of indoles, providing insights into the chemical properties of such compounds (Nemoto et al., 2016).

Pharmacological and Biological Research

  • Pharmacological Properties

    Stjernlöf et al. (1993) investigated the pharmacological profile of certain tetrahydronaphthalene derivatives, focusing on their serotonergic and dopaminergic activity (Stjernlöf et al., 1993).

  • Receptor Binding Studies

    Berardi et al. (2005) conducted studies on the sigma(1) receptor binding and activity of N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl) derivatives (Berardi et al., 2005).

  • Tumor Inhibitory and Antioxidant Activity

    Hamdy et al. (2013) synthesized new 2-substituted 5,6,7,8-tetrahydronaphthalene derivatives and evaluated their tumor inhibitory and antioxidant activity (Hamdy et al., 2013).

  • Glycogen Phosphorylase Inhibition

    Onda et al. (2008) synthesized N-bicyclo-5-chloro-1H-indole-2-carboxamide derivatives to discover novel glycogen phosphorylase inhibitors (Onda et al., 2008).

Chemical and Structural Studies

  • Solid State NMR and X-ray Investigations

    Facey et al. (1996) investigated the solid state disorder of tetrahydronaphthalene derivatives using NMR and X-ray diffraction (Facey, Connolly, Bensimon, & Durst, 1996).

  • Synthesis of Constrained Tryptophan Derivatives

    Horwell et al. (1994) focused on the synthesis of conformationally constrained tryptophan derivatives, which have applications in peptide and peptoid conformation elucidation studies (Horwell, Nichols, Ratcliffe, & Roberts, 1994).

properties

IUPAC Name

methyl 2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c1-23-20(22)18-16-8-4-5-9-17(16)21-19(18)15-11-10-13-6-2-3-7-14(13)12-15/h4-5,8-12,21H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEHBJIKGHSMTLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(NC2=CC=CC=C21)C3=CC4=C(CCCC4)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-indole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-indole-3-carboxylate

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